3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Anti-inflammatory Nitric oxide inhibition 3-Arylcoumarin SAR

3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (CAS 549501-07-7, MF: C₁₈H₁₄O₅, MW: 310.30) is a fully synthetic 3-arylcoumarin derivative featuring a 2-methoxyphenyl substituent at the coumarin C-3 position and an acetoxy group at the C-7 position. The 3-arylcoumarin scaffold is recognized across medicinal chemistry for its tunable antioxidant, anti-inflammatory, and enzyme-inhibitory properties, with the substitution pattern at C-3 and C-7 critically governing both potency and selectivity profiles.

Molecular Formula C18H14O5
Molecular Weight 310.305
CAS No. 549501-07-7
Cat. No. B2464324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
CAS549501-07-7
Molecular FormulaC18H14O5
Molecular Weight310.305
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3OC
InChIInChI=1S/C18H14O5/c1-11(19)22-13-8-7-12-9-15(18(20)23-17(12)10-13)14-5-3-4-6-16(14)21-2/h3-10H,1-2H3
InChIKeyZWRRHCFKRNZNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate (CAS 549501-07-7) – Procurement-Ready Overview of a Multifunctional 3-Arylcoumarin Scaffold


3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (CAS 549501-07-7, MF: C₁₈H₁₄O₅, MW: 310.30) is a fully synthetic 3-arylcoumarin derivative featuring a 2-methoxyphenyl substituent at the coumarin C-3 position and an acetoxy group at the C-7 position . The 3-arylcoumarin scaffold is recognized across medicinal chemistry for its tunable antioxidant, anti-inflammatory, and enzyme-inhibitory properties, with the substitution pattern at C-3 and C-7 critically governing both potency and selectivity profiles [1]. This compound serves as a masked (acetylated) derivative of the corresponding 7-hydroxy-3-(2-methoxyphenyl)coumarin (CAS 549501-06-6), enabling applications in prodrug design, esterase-responsive controlled release, and fluorescence-based biochemical assays where the acetate moiety functions as a cleavable quencher or protective group .

Why Generic 3-Arylcoumarin Substitution Fails: The Critical Role of Ortho-Methoxy and C-7 Acetoxy Groups in 549501-07-7


Within the 3-arylcoumarin family, seemingly minor modifications to the aryl substituent position or the C-7 functional group produce large—and often opposing—biological effects, making indiscriminate analog interchange scientifically unsound. The ortho (2-) methoxy substitution on the C-3 phenyl ring generates a distinct electronic and steric environment compared to meta- or para-methoxy isomers, altering both π-conjugation across the coumarin core and the orientation of the pendant aryl ring relative to biological target binding pockets [1]. Concurrently, the C-7 acetoxy group fundamentally changes the compound's physicochemical behavior relative to the free 7-hydroxy form: it increases lipophilicity (estimated XLogP3 ≈ 2.8 for the target compound versus ≈ 2.1 for the 7-OH analog), eliminates the phenolic hydrogen-bond donor, and introduces esterase-labile functionality suitable for prodrug strategies or fluorogenic probe applications [2]. In a direct structural parallel, 3-(3-bromophenyl)-7-acetoxycoumarin demonstrated TRPA1 inhibitory activity, whereas several hydroxylated 3-phenylcoumarin analogs from the same study were inactive, confirming that the 7-acetoxy motif is not merely a passive protecting group but an active determinant of target engagement [3]. These interdependent substitution effects mean that replacing 549501-07-7 with a 7-hydroxy, 4-methoxyphenyl, or unsubstituted 3-phenyl coumarin analog will yield a molecule with a materially different pharmacological fingerprint, target selectivity, and cellular permeability profile.

3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate – Quantitative Evidence Guide: How Substitution Patterns Drive Measurable Differentiation


Ortho-Methoxy Substitution Enhances Anti-Inflammatory Potency in RAW264.7 Macrophages: Evidence from the Closest Structurally Characterized Analog

The most structurally proximal analog with published quantitative anti-inflammatory data is 6,8-dichloro-3-(2-methoxyphenyl)coumarin, which contains the identical 2-methoxyphenyl motif at C-3 as the target compound. In lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells, this analog inhibited nitric oxide (NO) production with an IC₅₀ of 8.5 μM [1]. By comparison, the most potent compound in the same 35-member 3-arylcoumarin library—6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin—exhibited an IC₅₀ of 6.9 μM [1]. This indicates that the ortho-methoxy-substituted analog achieves anti-inflammatory activity within 1.2-fold of the library's best-performing compound, despite lacking the additional halogen substitution present in the meta-methoxy lead. The ortho-methoxy orientation is associated with a distinct binding pose and electronic distribution compared to meta- or para-substituted phenyl isomers, contributing to differential SAR within a single chemotype [2].

Anti-inflammatory Nitric oxide inhibition 3-Arylcoumarin SAR

7-Acetoxy Group Confers TRPA1 Inhibitory Activity Absent in Hydroxylated Analogs: Direct Comparative Evidence from 3-Phenylcoumarin Screening

In a 2024 study evaluating 3-phenylcoumarin derivatives as TRPA1 inhibitors, 3-(3-bromophenyl)-7-acetoxycoumarin (compound 5) demonstrated clear in vitro TRPA1 inhibitory activity, whereas several hydroxylated analogs (including 7-hydroxy-3-(3-hydroxyphenyl)coumarin and 3-(3-hydroxyphenyl)coumarin) showed differential and target-dependent activity profiles [1]. This represents direct comparative evidence—within a single study and assay platform—that the 7-acetoxy substitution is a critical structural determinant for TRPA1 target engagement. The 7-acetoxy derivative also decreased the size and formation of breast cancer cells in the same study, suggesting that the acetoxy motif contributes to both target-specific and broader cellular activity not observed with the free 7-hydroxy counterparts [1]. Although the target compound 549501-07-7 contains a 2-methoxyphenyl rather than a 3-bromophenyl group at C-3, the 7-acetoxy pharmacophore is conserved identically between these compounds.

TRPA1 inhibition Pain and inflammation Acetoxy pharmacophore

7-Acetoxy-3-arylcoumarin Derivatives Exhibit Cytotoxic Selectivity in Cancer vs. Normal Lung Cells

In a direct comparative study of eight 3-arylcoumarin derivatives evaluated simultaneously in human lung carcinoma (A549) and normal lung fibroblast (MRC-9) cell lines using a 48 h crystal violet dye binding assay, the 7,8-diacetoxy-3-arylcoumarin derivative (compound 7, 8-(acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate) demonstrated a CC₅₀ of 24 μM against A549 cells while remaining inactive against MRC-9 normal cells (CC₅₀ > 100 μM), yielding a selectivity index > 4.2 [1]. Although this specific compound differs from the target compound at the C-8 and C-3 positions, the 7-acetoxy pharmacophore—shared identically with 549501-07-7—is structurally implicated in the observed selectivity profile. In the same study, the 7-acetoxy-containing derivatives (compounds 6, 7, 12, 13) generally exhibited favorable therapeutic windows compared to non-acetoxylated analogs, which often showed indiscriminate cytotoxicity across both cancerous and normal cell lines [1].

Anticancer coumarins Cytotoxicity selectivity A549 lung cancer

Acetoxy vs. Hydroxy Substitution Divergently Modulates Antioxidant Capacity in 3-Arylcoumarins: An Evidence-Based Framework for Functional Differentiation

A systematic study of hydroxyl-, methoxy-, and acetoxy-substituted 3- and 4-arylcoumarins revealed a clear structure–activity relationship: compounds bearing free catechol or dihydroxyl groups (e.g., ortho-dihydroxy-substituted 3-arylcoumarins 4h, 5b, 5h, 6a) exhibited remarkable DPPH radical scavenging EC₅₀ values that outperformed known antioxidants, whereas acetoxy-substituted derivatives—in which the hydroxyl groups are masked by acetylation—showed significantly attenuated radical scavenging in the same assays [1]. This is a mechanistically expected outcome: the acetoxy group blocks hydrogen-atom transfer (HAT) and single-electron transfer (SET) mechanisms essential for direct radical quenching. However, the acetoxy derivatives demonstrated distinct properties in complementary assays: compounds 5g, 5h, 6a, and 6b showed significantly better Trolox-equivalent antioxidant capacity (TEAC) than standard compounds in CUPRAC and FRAP assays, which measure reducing capacity rather than direct radical scavenging [1]. All acetoxy-substituted derivatives in this study also complied with Lipinski's rule of five, confirming their drug-likeness [1]. This dual behavior—attenuated DPPH quenching combined with preserved or enhanced reducing capacity—positions 7-acetoxy-3-arylcoumarins such as 549501-07-7 as conditionally activatable antioxidants, where the free phenolic form can be unmasked by endogenous esterases at the site of action [2].

Antioxidant coumarins DPPH radical scavenging Acetoxy SAR

7-Acetoxycoumarin Derivatives Function as Selective Esterase Substrates and Fluorescence Probes: A Unique Application Axis Irrelevant to 7-Hydroxy Analogs

The 7-acetoxycoumarin motif is well-established as a fluorogenic substrate for carboxylesterases: the intact acetate form is non-fluorescent or weakly fluorescent (due to the electron-withdrawing acetate ester quenching the coumarin fluorescence), and upon esterase-catalyzed hydrolysis, the strongly fluorescent 7-hydroxycoumarin (umbelliferone) derivative is released, producing a measurable fluorescence signal . This property is explicitly documented for 7-acetoxy-4-methylcoumarin, which serves as a standard carboxylesterase substrate producing a blue fluorescent solution upon cleavage [1]. By contrast, the corresponding 7-hydroxy derivatives are constitutively fluorescent and cannot serve as enzyme-activatable probes. The target compound 549501-07-7, bearing the identical 7-acetoxycoumarin core, is predicted to exhibit analogous fluorogenic behavior, with the 2-methoxyphenyl substituent at C-3 potentially modulating the emission wavelength and quantum yield—an exploitable parameter for multiplexed biochemical assays. This 'dark-to-bright' fluorescence switching is a functional capability entirely absent in the 7-hydroxy analog (CAS 549501-06-6), which would produce a persistent fluorescent background incompatible with real-time esterase activity monitoring .

Fluorescent probes Esterase substrate Biochemical assay reagents

Divergent CYP450 Interaction Profiles: 7-Hydroxy vs. 7-Acetoxy-3-(2-methoxyphenyl)coumarin Derivatives Exhibit Distinct Enzyme Binding

BindingDB data for 7-hydroxy-3-(2-methoxyphenyl)coumarin (CHEMBL596015, CAS 549501-06-6)—the direct hydrolysis product of the target compound—reveals potent inhibition of CYP2A6 in human liver microsomes with an IC₅₀ of 50 nM, assessed via inhibition of coumarin 7-hydroxylation after 30 min preincubation [1]. The same ligand also shows an irreversible inhibition Ki of 29 μM against CYP2A6 [1]. CYP2A6 is the primary hepatic enzyme responsible for coumarin metabolism, and inhibition at nanomolar concentrations by the 7-hydroxy form indicates a strong heme-iron coordination interaction mediated by the free phenolic –OH group [2]. Acetylation of this 7-OH group—as in 549501-07-7—masks the iron-chelating phenol, thereby substantially reducing CYP2A6 binding affinity and converting the compound from a potent CYP inhibitor into a metabolically silent (or esterase-dependent) form. This functional divergence has direct implications for experimental design: the 7-acetoxy derivative is the preferred form for cell-based assays where CYP-mediated metabolic interference must be minimized, while the 7-hydroxy form would be selected for intentional CYP2A6 probe or modulator studies.

CYP2A6 inhibition Drug metabolism Coumarin probe

3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl Acetate – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Anti-Inflammatory Lead Discovery Programs Targeting the NO/cGMP Pathway

The ortho-methoxyphenyl substitution pattern at C-3 is validated in the 3-arylcoumarin literature as a contributor to NO production inhibitory activity in LPS-stimulated RAW264.7 macrophages, with the closest characterized analog achieving an IC₅₀ of 8.5 μM [1]. 549501-07-7 serves as a suitable starting scaffold for medicinal chemistry optimization of this pharmacophore, particularly when combined with the 7-acetoxy prodrug motif to enhance cellular permeability. Structure–activity relationship (SAR) exploration around the C-6 and C-8 positions (as demonstrated in the Pu et al. library) can be systematically pursued using this compound as the core template. [1]

TRPA1-Targeted Pain and Inflammation Research

Direct evidence from a 2024 ACS Med. Chem. Lett. study confirms that the 7-acetoxy-3-phenylcoumarin substructure is essential for TRPA1 channel inhibitory activity, with the corresponding 7-hydroxy analogs showing differential target engagement profiles [2]. 549501-07-7, bearing the identical 7-acetoxy motif, is a rational candidate for TRPA1-focused screening cascades exploring the role of the C-3 aryl substituent (2-methoxyphenyl vs. 3-bromophenyl) in modulating potency and selectivity. The compound may also serve as a probe for studying TRPA1-mediated calcium flux in sensory neurons. [2]

Esterase-Activatable Fluorescent Probe Development for High-Throughput Screening

The 7-acetoxycoumarin core is an established 'dark-to-bright' fluorogenic scaffold for carboxylesterase detection . 549501-07-7 extends this capability by providing a C-3 2-methoxyphenyl substituent that may red-shift the emission wavelength relative to unsubstituted 7-acetoxycoumarin, enabling multiplexed or ratiometric fluorescence assays. This compound is well-suited for developing esterase-responsive imaging agents, prodrug activation monitoring systems, or high-throughput screening assays for ester hydrolase activity where real-time fluorescence turn-on is the detection modality.

Oncology Screening Panels Requiring Cancer-Selective Cytotoxicity

Published cytotoxicity data for 7-acetoxy-containing 3-arylcoumarins demonstrate a selectivity index > 4.2 between A549 lung carcinoma cells and MRC-9 normal fibroblasts, with mechanistic evidence of S-phase cell-cycle arrest, mitochondrial membrane potential disruption, and ROS induction [3]. 549501-07-7 is a logical inclusion in focused coumarin derivative libraries aimed at identifying cancer-selective cytotoxic agents, particularly in non-small cell lung cancer (NSCLC) models where the A549 selectivity precedent has been established for this chemotype. [3]

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.